4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine
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Overview
Description
4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. The compound is characterized by its molecular formula C13H15N3O3S2 and a molecular weight of 325.41 g/mol . It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, and a morpholinosulfonyl group attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenylthiazol-2-amine with morpholine and sulfur dioxide under specific conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but with a bromine atom instead of the morpholinosulfonyl group.
4-(4-Morpholinylsulfonyl)phenylthiazole: Another related compound with slight variations in the substituent groups.
Uniqueness
4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is unique due to its specific combination of the thiazole ring and the morpholinosulfonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Biological Activity
4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole ring, a phenyl group with a morpholinosulfonyl substituent, and an amine group. The presence of the sulfonyl and thiazole moieties is crucial for its biological properties.
The mechanism of action for this compound involves interaction with specific biological targets, primarily enzymes and receptors. It has been shown to inhibit various enzymatic activities, which may lead to antimicrobial effects.
Enzyme Inhibition
Research indicates that this compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, particularly targeting the MurA enzyme. This enzyme plays a critical role in peptidoglycan biosynthesis, making it a valuable target for developing new antibacterial agents .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest significant potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains. The structure-activity relationship studies suggest that modifications to the thiazole and sulfonamide groups can enhance antifungal potency.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 50 |
Aspergillus niger | 25 |
The presence of specific substituents on the phenyl ring appears to influence antifungal efficacy significantly .
Study 1: Antibacterial Efficacy
A study conducted by researchers at a prominent university evaluated the antibacterial activity of various thiazole derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers utilized molecular docking simulations to predict the binding affinity of this compound to the MurA enzyme. The results indicated strong binding interactions, supporting the hypothesis that this compound effectively inhibits MurA function and disrupts bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to either the morpholino or thiazole portions can significantly impact biological activity. For instance:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Thiazole Ring : Critical for antimicrobial activity; variations can lead to increased potency.
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c14-13-15-12(9-20-13)10-1-3-11(4-2-10)21(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQNENJJWDNXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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